molecular formula C27H38AgClN2 B3030157 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver CAS No. 873297-19-9

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver

Cat. No.: B3030157
CAS No.: 873297-19-9
M. Wt: 533.9 g/mol
InChI Key: YFNYNZOWUDZMFM-UHFFFAOYSA-M
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Description

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver refers to a silver(I) complex derived from the imidazolium chloride precursor, 1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium chloride (CAS 250285-32-6). This imidazolium salt (molecular formula: C27H37ClN2, molecular weight: 425.05) is a hygroscopic solid with a decomposition temperature of ~280°C and slight water solubility . It serves as a critical precursor for generating N-heterocyclic carbene (NHC) ligands, which coordinate to transition metals such as silver, palladium, gold, and ruthenium.

Properties

CAS No.

873297-19-9

Molecular Formula

C27H38AgClN2

Molecular Weight

533.9 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver

InChI

InChI=1S/C27H38N2.Ag.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,17H2,1-8H3;;1H/q;+1;/p-1

InChI Key

YFNYNZOWUDZMFM-UHFFFAOYSA-M

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver typically involves the reaction of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole with silver chloride. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .

Scientific Research Applications

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions and form stable complexes, which can then participate in various catalytic and biological processes. The pathways involved include electron transfer and coordination chemistry .

Comparison with Similar Compounds

Palladium Complexes

Palladium-NHC complexes derived from the same imidazolium chloride are widely used in catalysis. For example:

  • Acetylacetonate[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]chloropalladium(II) (CAS 868705-03-7): Features a Pd center bound to the NHC ligand, an acetylacetonate (acac) ligand, and chloride. This complex is employed in cross-coupling reactions due to Pd’s versatility in oxidative addition/reductive elimination steps .
  • PEPPSI-SIPr Catalyst (CAS 927706-57-8): A Pd(II) complex with the SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) ligand, 3-chloropyridine, and two chloride ligands. It is notable for Suzuki-Miyaura and Negishi couplings, operating at mild conditions (melting point: 198–201°C) .

Gold Complexes

  • [1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-chlorogold (CAS N/A): A gold(I) complex with a linear geometry (Au–NHC–Cl). It has a higher melting point (298°C) and molecular weight (621.008 g/mol) compared to the silver analogue, reflecting gold’s greater stability and applications in alkyne activation or photoluminescence .

Ruthenium Complexes

  • [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) (CAS 1544328-59-7): A Ru(II) complex combining the NHC ligand, a tricyclohexylphosphine ancillary ligand, and a benzylidene group. With a molecular weight of 913.68 g/mol, it is utilized in olefin metathesis and hydrogenation reactions .

Comparative Data Table

Compound CAS Metal Molecular Weight (g/mol) Melting Point Key Applications
1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium chloride 250285-32-6 425.05 ~280°C (decomp.) NHC ligand precursor
PEPPSI-SIPr Catalyst (Pd-NHC) 927706-57-8 Pd(II) 681.47 198–201°C (decomp.) Cross-coupling reactions
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]-chlorogold N/A Au(I) 621.008 298°C Alkyne activation, luminescence
Ru-NHC Complex (2-oxobenzylidene derivative) 1544328-59-7 Ru(II) 913.68 Not reported Olefin metathesis, hydrogenation

Biological Activity

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications in various fields of medicine and biochemistry.

  • Chemical Formula : C27H37ClN2
  • Molecular Weight : 425.05 g/mol
  • Melting Point : 278 °C (dec.)
  • Form : Solid
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its role as an N-Heterocyclic Carbene (NHC) ligand. NHCs are known for their ability to stabilize metal centers in catalysis and have shown significant promise in medicinal chemistry. The chlorosilver moiety enhances its reactivity and potential therapeutic applications .

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit considerable antimicrobial properties. For instance, studies have shown that various derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy of related compounds is summarized below:

CompoundZone of Inhibition (mm)Target Organisms
5a15E. coli
5b11P. aeruginosa
5c20B. subtilis
5d11B. megaterium
Streptomycin28Various

This table indicates that imidazole derivatives can effectively inhibit microbial growth, suggesting a potential role in developing new antibiotics .

Antidiabetic Activity

In a recent study, compounds with similar imidazole structures have been evaluated for their potential as α-glucosidase inhibitors, which are crucial for managing diabetes. The most promising derivatives showed IC50 values indicating potent inhibitory effects on α-glucosidase activity, which could translate into effective antidiabetic agents .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that certain derivatives exhibit low toxicity against human liver cells (LO2), indicating their safety profile for further development in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. synthesized various imidazole derivatives and assessed their antimicrobial activity using the cylinder wells diffusion method. The findings indicated that certain compounds had significant zones of inhibition against common pathogens, highlighting their potential as new antimicrobial agents .

Case Study 2: Antidiabetic Potential

A pharmacodynamic study demonstrated that a derivative of imidazole significantly improved oral sucrose tolerance in diabetic models, comparable to established treatments like acarbose. This suggests that compounds like this compound could be developed further for diabetes management .

Q & A

Basic: What are the standard synthetic routes for preparing this silver–NHC complex?

Methodological Answer:
The synthesis typically involves two stages:

Ligand Synthesis : Preparation of the imidazolium salt precursor via alkylation of 1,3-bis(2,6-diisopropylphenyl)imidazole, followed by deprotonation using strong bases (e.g., KOt^tBu) to generate the N-heterocyclic carbene (NHC) ligand .

Complexation : Reaction of the free NHC ligand with silver chloride (AgCl) in anhydrous solvents (e.g., THF or dichloromethane) under inert conditions. The product is often isolated via crystallization or column chromatography .
Key Validation : 1^1H/13^{13}C NMR to confirm ligand structure, and X-ray crystallography for the silver complex .

Advanced: How does the steric bulk of the NHC ligand influence the photophysical properties of the silver complex?

Methodological Answer:
The 2,6-diisopropylphenyl substituents on the NHC ligand create steric hindrance, which:

  • Stabilizes the silver center against aggregation, enhancing luminescence quantum yields.
  • Restricts conformational flexibility, leading to intense blue emission (e.g., λem450\lambda_{\text{em}} \approx 450 nm) .
    Experimental Design : Compare emission spectra of complexes with varying substituents. Use time-resolved photoluminescence to study excited-state lifetimes .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this complex?

Methodological Answer:

  • NMR Spectroscopy : 1^1H/13^{13}C NMR confirms ligand purity and absence of protonation (e.g., disappearance of imidazolium C–H resonance at ~10 ppm) .
  • X-ray Crystallography : SHELX or WinGX suites refine crystal structures to resolve Ag–C bond lengths (~2.05–2.15 Å) and confirm tetrahedral geometry .
  • Photoluminescence Spectroscopy : Measures emission maxima and quantum yields using integrating sphere setups .

Advanced: What crystallographic challenges arise in resolving disorder in the silver complex, and how are they addressed?

Methodological Answer:
Disorder in the isopropyl groups or solvent molecules is common due to steric crowding. Mitigation strategies include:

  • Collecting high-resolution data (e.g., synchrotron sources).
  • Using restraints (SHELXL) to model disordered regions .
  • Validation via R-factor convergence (<5% discrepancy) and residual electron density analysis .

Advanced: How do computational studies (DFT) complement experimental data in understanding electronic transitions?

Methodological Answer:

  • DFT Calculations : Optimize geometry (B3LYP/def2-TZVP) to simulate UV-vis spectra and assign transitions (e.g., metal-to-ligand charge transfer, MLCT).
  • TD-DFT : Correlate calculated excitation energies with experimental emission bands .
  • Software : Gaussian or ORCA packages, validated against crystallographic bond lengths .

Basic: What are the observed luminescence properties, and how do environmental factors affect them?

Methodological Answer:

  • Emission : Intense blue light (ΦPL>0.5\Phi_{\text{PL}} > 0.5) with reversible hypsochromic shifts (~20 nm) upon grinding due to crystalline-to-amorphous phase transitions .
  • Measurement : Use a fluorimeter with temperature control to study thermochromic behavior.
    Contradiction Note : Some studies report quenching in polar solvents; validate via solvent-dependent emission assays .

Advanced: What mechanistic insights explain reversible luminescence changes under mechanical stress?

Methodological Answer:
Grinding disrupts crystalline packing, altering intermolecular π\pi-π\pi interactions and Ag–Ag distances. Recovery occurs via solvent vapor annealing, restoring ordered emission states.
Experimental Proof :

  • PXRD to monitor phase transitions.
  • SEM imaging of surface morphology pre/post grinding .

Basic: How is catalytic activity screened for this complex in cross-coupling reactions?

Methodological Answer:

  • Catalytic Tests : Employ Mizoroki–Heck or Suzuki–Miyaura reactions with aryl halides.
  • Conditions : 1–5 mol% catalyst loading, base (e.g., K2_2CO3_3), and polar solvents (DMF, 80–100°C).
  • Analysis : GC-MS or 1^1H NMR to quantify yields. Compare turnover numbers (TON) with other NHC–metal complexes .

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